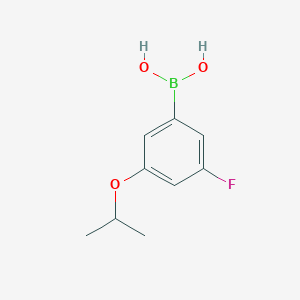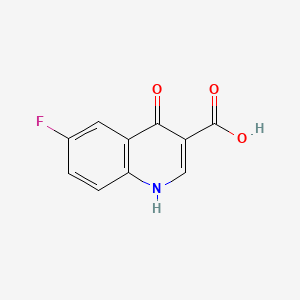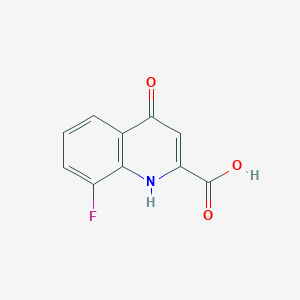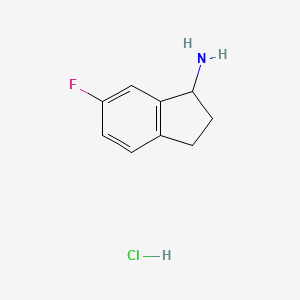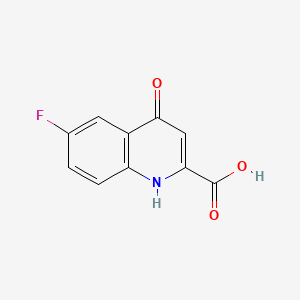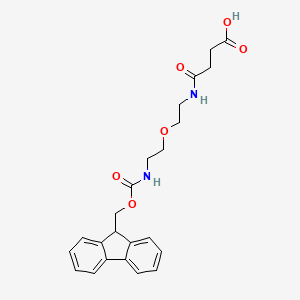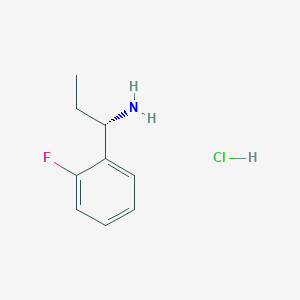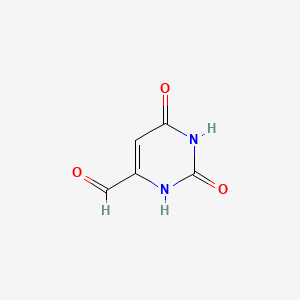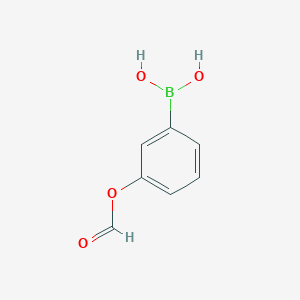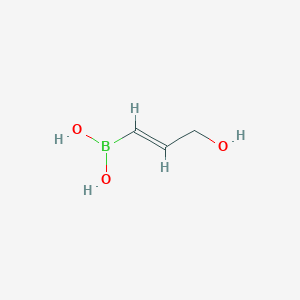
3-Hydroxy-1-propenylboronic acid
Übersicht
Beschreibung
3-Hydroxy-1-propenylboronic acid is an organic compound characterized by the presence of a hydroxy group and a boronic acid group on a propene chain. This compound is a derivative of boronic acid and is known for its unique chemical and physical properties, such as Lewis acidity, reactivity towards nucleophiles, and ability to form covalent bonds with diols. These properties make it an important reagent in organic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-propenylboronic acid can be synthesized through various methods, including:
Oxidation of Allylboranes: This method involves the oxidation of allylboranes to produce the desired boronic acid derivative.
Reaction of Allylic Alcohols with Boron Trifluoride: Allylic alcohols react with boron trifluoride to form this compound.
Reaction of Allylic Alcohols with Boronic Acid Esters: This method involves the reaction of allylic alcohols with boronic acid esters under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1-propenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The hydroxy and boronic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-propenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound’s ability to form covalent bonds with diols makes it useful in the study of biological molecules, such as sugars and nucleotides.
Medicine: Boronic acid derivatives, including this compound, are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-propenylboronic acid exerts its effects involves its ability to act as a Lewis acid. This property allows it to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids . The compound can also participate in transmetallation reactions, where its organic residue is transferred to a transition metal, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a hydroxypropene chain.
Vinylboronic Acid: Contains a vinyl group, making it more reactive in certain types of polymerization reactions.
Allylboronic Acid: Similar to 3-Hydroxy-1-propenylboronic acid but lacks the hydroxy group.
Uniqueness: this compound is unique due to its combination of a hydroxy group and a boronic acid group on a propene chain. This structure provides distinct reactivity and binding properties, making it particularly useful in applications requiring specific interactions with diols and other nucleophiles.
Eigenschaften
IUPAC Name |
[(E)-3-hydroxyprop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTVCKMJDVZYSO-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448666 | |
| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185909-51-7 | |
| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
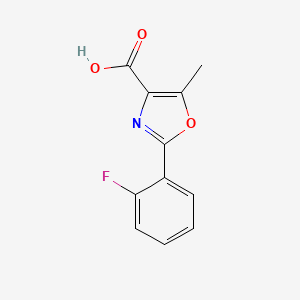
![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)
